3-methylisoquinoline-1-carbonitrile properties
3-methylisoquinoline-1-carbonitrile properties
An In-Depth Technical Guide to 3-Methylisoquinoline-1-carbonitrile: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique framework for molecular recognition by biological targets. The strategic placement of substituents allows for the fine-tuning of electronic properties, solubility, and steric interactions, making substituted isoquinolines a fertile ground for drug discovery.[2] This guide focuses on a specific, yet underexplored derivative: 3-methylisoquinoline-1-carbonitrile . While direct literature on this exact molecule is sparse, its chemical persona can be accurately predicted and understood by examining its constituent parts—the 3-methylisoquinoline core and the 1-carbonitrile functionality. This document serves as a technical primer for researchers, offering a synthesis of predicted properties, robust synthetic strategies, and potential applications to stimulate further investigation into this promising compound.
Molecular Profile and Physicochemical Properties
3-Methylisoquinoline-1-carbonitrile combines the structural features of a methyl-substituted isoquinoline with an electron-withdrawing nitrile group at the C1 position. This substitution pattern is expected to significantly influence its physical and chemical behavior compared to the parent 3-methylisoquinoline.
Caption: Structure of 3-methylisoquinoline-1-carbonitrile.
Predicted Physicochemical Data
The following properties are projected based on data from analogous compounds such as 3-methylisoquinoline and 1-isoquinolinecarbonitrile.[3][4]
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₈N₂ | - |
| Molecular Weight | 168.19 g/mol | Calculated value. |
| Appearance | White to pale yellow solid | Typical for crystalline aromatic nitriles. |
| Melting Point | 130-140 °C | Expected to be significantly higher than 3-methylisoquinoline (62-63 °C)[3] and potentially near that of 3-isoquinolinecarbonitrile (126-128 °C). |
| Boiling Point | > 300 °C | High boiling point is expected due to the planar aromatic system and polar nitrile group. |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate); sparingly soluble in water. | The nitrile group adds polarity, but the overall aromatic character dominates. |
| pKa (of conjugate acid) | ~2-3 | The electron-withdrawing nitrile group at C1 will decrease the basicity of the isoquinoline nitrogen compared to 3-methylisoquinoline. |
Spectroscopic Profile: A Guide to Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The predicted data below serves as a benchmark for researchers synthesizing and characterizing this molecule.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nitrile at C1 will cause a downfield shift for adjacent protons, particularly the H-8 proton.
-
δ ~8.3-8.5 ppm (d, 1H): H-8 proton, deshielded by the nitrile group.
-
δ ~7.6-8.0 ppm (m, 3H): Remaining protons of the benzene ring (H-5, H-6, H-7).
-
δ ~7.5 ppm (s, 1H): H-4 proton, appearing as a singlet.
-
δ ~2.6 ppm (s, 3H): Methyl protons at C-3, appearing as a sharp singlet.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will be characterized by the nitrile carbon and the quaternary carbons of the isoquinoline core.
-
δ ~160 ppm: C-3 (attached to the methyl group).
-
δ ~140-150 ppm: Quaternary carbons of the ring fusion.
-
δ ~125-135 ppm: Aromatic CH carbons.
-
δ ~117 ppm: C≡N (nitrile carbon), a key identifier.
-
δ ~120 ppm: C-1 (attached to the nitrile group).
-
δ ~22 ppm: CH₃ (methyl carbon).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
~3050-3100 cm⁻¹: Aromatic C-H stretch.
-
~2950-3000 cm⁻¹: Aliphatic C-H stretch (methyl group).
-
~2225 cm⁻¹ (strong, sharp): C≡N stretch . This is the most diagnostic peak for the nitrile functionality.
-
~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
Mass Spectrometry (MS)
-
High-Resolution MS (HRMS): Calculated exact mass for [M+H]⁺: 169.0760.
-
Electron Impact (EI-MS):
-
m/z 168 (M⁺): Molecular ion peak, expected to be prominent.
-
m/z 167 (M-1)⁺: Loss of a hydrogen atom.
-
m/z 153 (M-15)⁺: Loss of a methyl radical (•CH₃), a common fragmentation.
-
m/z 141 (M-27)⁺: Loss of HCN from the ring system, characteristic of aromatic nitriles.
-
Synthesis Strategies and Experimental Protocols
As no direct synthesis is published, we propose two highly plausible and robust synthetic routes starting from the commercially available 3-methylisoquinoline. The Reissert reaction is the preferred and most established method for introducing a cyano group at the C1 position of isoquinolines.[7]
Primary Synthetic Pathway: The Reissert Reaction
The Reissert reaction provides an efficient two-step method to achieve 1-cyanation. It involves the formation of a Reissert compound, which is then rearranged to yield the target nitrile.
Caption: Workflow for the Reissert synthesis of the target compound.
Step-by-Step Experimental Protocol (Reissert Reaction):
-
Reaction Setup: To a biphasic solution of 3-methylisoquinoline (1.0 eq) in dichloromethane (DCM, ~5 mL per mmol of substrate) and water (~5 mL per mmol), add potassium cyanide (KCN, 1.5 eq).
-
Causality Insight: The biphasic system is crucial. The isoquinoline and benzoyl chloride are in the organic phase, while the cyanide salt is in the aqueous phase, controlling the reaction rate and minimizing side reactions. Extreme caution must be exercised when handling KCN.
-
-
Acyl Chloride Addition: Cool the vigorously stirred mixture to 0 °C in an ice bath. Add benzoyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation of Reissert Compound: Separate the organic layer. Wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Reissert compound. Purification can be achieved via recrystallization (e.g., from ethanol) or column chromatography.
-
Hydrolysis/Rearrangement: Dissolve the purified Reissert compound in a suitable solvent (e.g., dioxane or ethanol). Add a strong base (e.g., 5% aqueous NaOH) or a strong acid (e.g., concentrated H₃PO₄) and heat the mixture to reflux for 2-4 hours.
-
Causality Insight: The base or acid catalyzes the elimination of the benzoyl group and restores the aromaticity of the isoquinoline ring, yielding the final 1-carbonitrile product.
-
-
Final Purification: After cooling, neutralize the reaction mixture. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts, dry, and concentrate. Purify the final product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 3-methylisoquinoline-1-carbonitrile.
Chemical Reactivity and Synthetic Utility
The presence of both the methyl and nitrile groups imparts a unique reactivity profile, making it a versatile intermediate for further chemical exploration.
Caption: Key reactions involving the nitrile group.
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Hydrolysis of the Nitrile: The carbonitrile group can be hydrolyzed under acidic or basic conditions to the corresponding 3-methylisoquinoline-1-carboxylic acid . This acid is a valuable building block for amide coupling reactions, enabling the synthesis of a wide array of derivatives.
-
Reduction of the Nitrile: The nitrile can be readily reduced to the primary amine, 1-(aminomethyl)-3-methylisoquinoline , using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up avenues for synthesizing compounds with a basic side chain, a common feature in many bioactive molecules.
-
Nucleophilic Aromatic Substitution (SNAr): While the core itself is electron-rich, the presence of additional electron-withdrawing groups or conversion to an N-oxide can activate the ring for nucleophilic attack, allowing for further functionalization.[8]
Potential Applications and Research Directions
The isoquinoline nucleus is a "privileged scaffold" in drug discovery. Coupled with the versatile chemistry of the nitrile group, 3-methylisoquinoline-1-carbonitrile is a compelling target for screening and development in several therapeutic areas.
-
Antimicrobial Agents: Many quinoline and isoquinoline derivatives, including those with nitrile functionalities, have demonstrated antibacterial and antifungal properties.[9][10][11] This compound could be explored for activity against various pathogens.
-
Anticancer Therapeutics: The isoquinoline core is present in several anticancer agents.[2] The ability to convert the nitrile to amides or amines allows for the introduction of pharmacophores known to interact with cancer targets like kinases or microtubules.
-
Antiviral Research: Isoquinoline alkaloids have been investigated for their antiviral activities, including against HIV and herpes simplex virus.[12]
-
Antidiabetic Agents: Recently, quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, suggesting a potential role in managing diabetes.[13]
Safety and Handling
As a novel compound, a full toxicological profile is not available. However, based on related structures, appropriate precautions must be taken.
-
GHS Hazard Classification (Predicted):
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
All handling of cyanide salts must be performed with extreme caution and with an emergency cyanide antidote kit readily available.
-
Conclusion
3-Methylisoquinoline-1-carbonitrile represents an accessible and synthetically versatile molecule with significant potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive framework based on established chemical principles, from its predicted physicochemical and spectroscopic properties to robust protocols for its synthesis and derivatization. It is intended to serve as a catalyst for researchers to explore the chemistry of this compound and unlock its potential in the development of novel, functional molecules.
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